Product packaging for Dasatinib beta-D-Glucuronide(Cat. No.:CAS No. 1860069-15-3)

Dasatinib beta-D-Glucuronide

Cat. No.: B13856273
CAS No.: 1860069-15-3
M. Wt: 664.1 g/mol
InChI Key: VISODKZTPPZNOJ-RTCYWULBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Dasatinib (B193332) as a Tyrosine Kinase Inhibitor in Drug Discovery

Dasatinib is a member of a class of drugs known as tyrosine kinase inhibitors (TKIs). patsnap.com Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and survival. patsnap.com In certain cancers, such as Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), these kinases become overactive due to genetic abnormalities like the Philadelphia chromosome, which creates the abnormal BCR-ABL fusion protein. patsnap.comdrugbank.com This leads to uncontrolled cancer cell growth. drugbank.com

Dasatinib was developed as a potent, multi-targeted TKI that effectively inhibits the BCR-ABL kinase, thereby blocking the signals that drive the cancer's progression. patsnap.comdrugbank.com A key advancement in its discovery was its ability to bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many forms of imatinib-resistant CML. patsnap.comdrugbank.comashpublications.org Its ability to inhibit a broader spectrum of kinases, including the SRC family, also contributes to its therapeutic activity. patsnap.comdrugbank.com The U.S. FDA first approved Dasatinib in 2006 as a therapeutic alternative for patients who had developed resistance to imatinib. drugbank.compharmgkb.org

Significance of Metabolites in Drug Disposition and Pharmacological Profiles

When a drug is administered, it undergoes a process known as biotransformation or metabolism, where the body chemically modifies the drug into various compounds called metabolites. openaccessjournals.comwikipedia.org This process is a critical component of drug disposition—how a drug is absorbed, distributed, metabolized, and excreted (ADME). tandfonline.com The primary goal of metabolism is to convert lipophilic (fat-soluble) drugs into more hydrophilic (water-soluble) compounds, which facilitates their elimination from the body, primarily through urine or feces. nih.govpharmacologyeducation.org

Metabolites can be classified as either active or inactive. metwarebio.com Inactive metabolites are typically considered waste products ready for excretion. metwarebio.com Active metabolites, however, can exert their own pharmacological effects, which may be similar to, more potent than, or even different from the parent drug. tandfonline.commetwarebio.com For example, the pain reliever codeine is metabolized into morphine, a much more potent active metabolite. metwarebio.com Therefore, understanding a drug's metabolic profile is essential for several reasons:

It determines the duration and intensity of a drug's action. wikipedia.org

It helps identify potential for drug-drug interactions, where one drug can affect the metabolism of another. pharmacologyeducation.org

It is crucial for assessing the complete safety and efficacy profile of a new drug candidate. tandfonline.com

Overview of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation is a major Phase II metabolic reaction, responsible for the metabolism of a large percentage of drugs and other foreign compounds (xenobiotics). nih.gov This process involves the covalent attachment of glucuronic acid to a substrate. nih.gov

The key components and characteristics of this pathway are:

Enzymes: The reactions are catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Humans have at least 22 identified UGT enzymes, which are primarily located in the liver but are also found in other tissues like the intestine and kidneys. nih.govxenotech.comtandfonline.com

Cofactor: The process requires a high-energy cofactor, UDP-glucuronic acid (UDPGA), which provides the glucuronic acid molecule for the conjugation. nih.govfrontiersin.org

Mechanism: UGTs transfer the glucuronic acid from UDPGA to a lipophilic substrate that has a suitable chemical group (like a hydroxyl, carboxyl, or amine group). frontiersin.org This conjugation dramatically increases the water solubility of the substrate. tandfonline.com

Function: The resulting glucuronide conjugate is more hydrophilic and easily recognized by transport proteins, facilitating its excretion from the body, typically in urine or bile. nih.govtandfonline.com This pathway is a crucial step in the detoxification and elimination of a wide array of substances, including therapeutic drugs, environmental toxins, and endogenous compounds like bilirubin (B190676) and steroid hormones. xenotech.com

Data Tables

Table 1: Key Properties of Dasatinib and its Glucuronide Metabolite

Property Dasatinib Dasatinib beta-D-Glucuronide
Molecular Formula C₂₂H₂₆ClN₇O₂S C₂₈H₃₄ClN₇O₈S
Molecular Weight 488.01 g/mol 664.13 g/mol
Metabolic Pathway Parent Drug; Substrate for CYP3A4, FMO3, UGTs Phase II Metabolite
Metabolite Designation N/A M8

Source: drugbank.comscbt.comvivanls.com

Table 2: Major Identified Metabolites of Dasatinib in Humans

Metabolite Formation Pathway Key Enzyme(s)
M4 N-dealkylation CYP3A4
M5 N-oxidation FMO3
M6 Carboxylic acid formation Cytosolic oxidoreductase
M20 / M24 Hydroxylation CYP3A4
M8 (a,b) Glucuronidation UGT enzymes

Source: drugbank.compharmgkb.orgnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34ClN7O8S B13856273 Dasatinib beta-D-Glucuronide CAS No. 1860069-15-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1860069-15-3

Molecular Formula

C28H34ClN7O8S

Molecular Weight

664.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H34ClN7O8S/c1-14-4-3-5-16(29)20(14)34-25(40)17-13-30-28(45-17)33-18-12-19(32-15(2)31-18)36-8-6-35(7-9-36)10-11-43-27-23(39)21(37)22(38)24(44-27)26(41)42/h3-5,12-13,21-24,27,37-39H,6-11H2,1-2H3,(H,34,40)(H,41,42)(H,30,31,32,33)/t21-,22-,23+,24-,27+/m0/s1

InChI Key

VISODKZTPPZNOJ-RTCYWULBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Metabolic Pathways and Enzymology of Dasatinib Glucuronidation

Identification of Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoforms Involved in Dasatinib (B193332) Glucuronidation

Dasatinib undergoes metabolism through various pathways, including oxidation and conjugation. semanticscholar.org Glucuronidation, a crucial phase II metabolic reaction, is facilitated by Uridine Diphosphate-Glucuronosyltransferase (UGT) enzymes. nih.govnih.govresearchgate.net While multiple UGT isoforms are expressed throughout the human body, particularly in the liver and gastrointestinal tract, specific isoforms are responsible for the conjugation of Dasatinib. nih.govmdpi.com

In Vitro UGT Enzyme Kinetics and Characterization of Dasatinib Glucuronidation

In vitro studies have been instrumental in identifying the UGT isoforms that participate in the glucuronidation of Dasatinib. Although direct kinetic data for Dasatinib glucuronidation is not extensively detailed in the public domain, inhibition studies provide strong evidence for the involvement of specific UGTs. Research has shown that Dasatinib can inhibit the glucuronidation of probe substrates, suggesting it is a substrate for the same enzymes. nih.govresearchgate.net For instance, Dasatinib has been shown to inhibit the UGT1A1- and UGT1A9-mediated glucuronidation of paracetamol. researchgate.netresearchgate.net

Role of Specific UGT Subfamilies (e.g., UGT1A1, UGT1A9, UGT2B15) in Dasatinib Glucuronide Formation

While the specific UGT enzymes responsible for the direct glucuronidation of Dasatinib have not been definitively identified, indirect evidence points towards the involvement of several UGT subfamilies. pharmgkb.orgeuropa.eu An in vitro study demonstrated that Dasatinib inhibits the glucuronidation of acetaminophen, a process driven by UGT1A1, UGT1A9, and UGT2B15, suggesting that these isoforms may also be responsible for Dasatinib glucuronidation. pharmgkb.org Further research has highlighted that Dasatinib potently inhibits UGT1A1 and UGT1A9. researchgate.netresearchgate.net Another study also implicated UGT1A1 and UGT2B15 in this metabolic process. nih.gov

Influence of Concurrent Metabolic Pathways on Dasatinib Glucuronide Formation

The formation of Dasatinib beta-D-Glucuronide does not occur in isolation. It is part of a complex network of metabolic reactions, and its formation can be influenced by other metabolic pathways.

Potential for Metabolic Shunting and Competitive Substrate Interactions

Metabolic shunting can occur when one metabolic pathway is saturated or inhibited, leading to an increased flux of the substrate through an alternative pathway. In the context of Dasatinib, if the primary CYP3A4 oxidative pathway becomes saturated, a greater proportion of the drug may be available for glucuronidation. Furthermore, competitive substrate interactions can occur. As Dasatinib is a substrate for multiple enzymes, the presence of other drugs that are also metabolized by the same UGT or CYP isoforms could lead to competition, altering the metabolic profile of Dasatinib and the formation of its glucuronide metabolite. For instance, Dasatinib has been shown to inhibit the glucuronidation of other drugs, indicating its potential to be a competitive inhibitor of UGT enzymes. nih.govresearchgate.net

Subcellular Localization and Expression Patterns of Relevant UGT Enzymes

UGT enzymes are primarily located in the endoplasmic reticulum of cells, particularly in the liver, which is the main site of drug metabolism. nih.gov They are also expressed in extrahepatic tissues such as the gastrointestinal tract, kidneys, and lungs. nih.govmdpi.com The expression of different UGT isoforms varies between tissues. For example, UGT1A1 and UGT1A9 are highly expressed in the liver, while UGT1A8 is predominantly found in the small intestine and colon. nih.govmdpi.com The specific expression patterns of the UGT isoforms involved in Dasatinib glucuronidation (UGT1A1, UGT1A9, and UGT2B15) in different tissues will influence the extent of first-pass metabolism and systemic clearance of Dasatinib via this pathway.

Mechanistic Investigations of Glucuronidation Stereochemistry and Regioselectivity for Dasatinib

The formation of this compound involves the covalent attachment of a glucuronic acid moiety to the dasatinib molecule. The specific details regarding the stereochemistry and regioselectivity of this enzymatic reaction are not extensively detailed in publicly available scientific literature.

Research Findings on Glucuronidation Mechanisms:

Presence of Multiple Conjugates: Human metabolism studies have identified two distinct glucuronide conjugates of dasatinib, referred to as M8a and M8b. psu.edu The existence of more than one glucuronide metabolite strongly suggests a degree of regioselectivity in the glucuronidation process, meaning that the glucuronic acid can be attached at different positions on the dasatinib molecule. The dasatinib molecule possesses several potential sites for glucuronidation, including the hydroxyl group of the hydroxyethylpiperazine side chain and the nitrogen atoms within the pyrimidine (B1678525) and thiazole (B1198619) rings.

Lack of Stereochemistry Data: There is a notable absence of information in the reviewed scientific literature concerning the stereochemical aspects of the dasatinib glucuronidation reaction. UGT-mediated reactions can sometimes be stereoselective, but whether this applies to the formation of this compound has not been reported.

Synthesis and Derivatization Strategies for Dasatinib Beta D Glucuronide

Chemical Synthesis of Dasatinib (B193332) Beta-D-Glucuronide for Research Standards

The chemical synthesis of Dasatinib beta-D-Glucuronide presents a significant challenge due to the complex, multifunctional nature of the Dasatinib molecule. A plausible synthetic route would involve the coupling of the Dasatinib molecule with a suitable glucuronic acid donor. The primary site of glucuronidation on Dasatinib is the terminal hydroxyl group of the N-(2-hydroxyethyl)piperazine side chain, as this is the most accessible and reactive site for such a conjugation. nih.gov

Methodologies for Glucuronide Linkage Formation (e.g., Glycosylation Reactions)

The formation of the O-glycosidic bond between Dasatinib and glucuronic acid is the key step in the synthesis. The Koenigs-Knorr reaction is a well-established and versatile method for glycosylation that could be adapted for this purpose. sci-hub.semdpi.comwikipedia.orgnih.govnumberanalytics.com

Koenigs-Knorr Reaction:

This reaction typically involves the use of a glycosyl halide (e.g., a bromide or chloride) as the glycosyl donor and an alcohol as the glycosyl acceptor. In the context of this compound synthesis, Dasatinib would serve as the acceptor, and a protected glucuronic acid derivative would be the donor.

A general representation of this approach is as follows:

Activation of the Glucuronic Acid Donor: A fully protected glucuronic acid derivative, typically with an acetyl or benzoyl group at the anomeric position, is converted to a more reactive glycosyl halide (e.g., an anomeric bromide) using a reagent like hydrogen bromide in acetic acid.

Glycosylation: The glycosyl halide is then reacted with Dasatinib in the presence of a promoter, which is often a heavy metal salt such as silver carbonate or silver triflate. wikipedia.orgnih.gov The promoter assists in the departure of the halide, facilitating the nucleophilic attack by the hydroxyl group of Dasatinib.

Deprotection: Following the successful formation of the glycosidic linkage, the protecting groups on the glucuronic acid moiety and any protecting groups on the Dasatinib molecule are removed to yield the final product.

The choice of promoter and reaction conditions is critical to optimize the yield and stereoselectivity of the reaction, aiming for the desired beta-anomer.

Reaction Type Key Reagents Description
Koenigs-Knorr GlycosylationGlycosyl halide (e.g., acetobromoglucuronate), Dasatinib, Promoter (e.g., Ag₂CO₃, AgOTf)A classical method for forming O-glycosidic bonds. The stereochemical outcome is often influenced by the protecting group at the C-2 position of the glucuronic acid donor, with participating groups like acyl esters favoring the formation of the 1,2-trans product (the β-anomer). wikipedia.org

This table provides a general overview of a potential synthetic methodology.

Strategies for Protecting Group Chemistry in Glucuronide Synthesis

Protecting group chemistry is paramount in the synthesis of this compound to ensure regioselectivity and prevent unwanted side reactions.

Protecting the Glucuronic Acid Donor:

The hydroxyl groups and the carboxylic acid of the glucuronic acid donor must be protected during the glycosylation reaction.

Hydroxyl Groups: Acetyl (Ac) or pivaloyl (Piv) esters are commonly used to protect the hydroxyl groups. These groups are relatively stable under the glycosylation conditions and can be removed under basic conditions (e.g., with sodium methoxide (B1231860) in methanol). The choice of protecting group at the C-2 position can influence the stereochemical outcome of the glycosylation. wikipedia.org

Carboxylic Acid: The carboxylic acid is typically protected as a methyl or benzyl (B1604629) ester. These esters are stable during the glycosylation and can be selectively cleaved at the final stage of the synthesis.

Protecting the Dasatinib Molecule:

Dasatinib possesses several reactive sites, including secondary amine groups, which could compete with the target hydroxyl group during glycosylation.

Amine Groups: The secondary amine in the pyrimidine (B1678525) ring and the piperazine (B1678402) nitrogen could be protected using a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the conditions of glycosylation and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). nih.gov

Functional Group Protecting Group Rationale
Glucuronic Acid HydroxylsAcetyl (Ac)Provides good anchimeric assistance for β-selectivity and is readily removed.
Glucuronic Acid CarboxylMethyl (Me) EsterStable under glycosylation conditions and can be saponified in the final deprotection step.
Dasatinib Secondary AminesBocPrevents N-glycosylation and other side reactions. It is orthogonal to the acetyl and methyl ester protecting groups used on the sugar moiety.

This table outlines a potential protecting group strategy for the synthesis of this compound.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled this compound, for instance with ¹³C or ¹⁴C, is essential for quantitative bioanalytical assays and for tracing the metabolic fate of the compound in ADME (absorption, distribution, metabolism, and excretion) studies. hyphadiscovery.comopenmedscience.com

There are two primary strategies for introducing an isotopic label:

Synthesis from a Labeled Precursor: The chemical synthesis can be performed using either a labeled Dasatinib molecule or a labeled glucuronic acid donor. The choice depends on the availability of the labeled starting materials and the desired position of the label. For example, if a ¹⁴C-labeled Dasatinib is available, it can be used as the glycosyl acceptor in the Koenigs-Knorr reaction described above.

Enzymatic Synthesis with a Labeled Cofactor: An alternative approach is to use an enzymatic method where the isotopic label is incorporated from a labeled cofactor. For glucuronidation, this would involve using [¹⁴C]UDP-glucuronic acid (UDPGA) in an incubation with Dasatinib and a suitable UGT enzyme source. scispace.com

Labeling Strategy Key Labeled Reagent Description
Chemical Synthesis from Labeled Precursor[¹⁴C]Dasatinib or [¹⁴C]Glucuronic Acid derivativeThe isotopic label is incorporated into one of the starting materials for the chemical synthesis. This allows for precise placement of the label within the final molecule.
Enzymatic Synthesis with Labeled Cofactor[¹⁴C]UDP-glucuronic acidThe label is introduced during the enzymatic reaction from the universally labeled cofactor. This method is often more straightforward for producing the biologically relevant isomer if a suitable enzyme system is available. scispace.com

This table summarizes the main strategies for synthesizing isotopically labeled this compound.

Investigation of Enzymatic Synthesis for this compound Generation

Enzymatic synthesis offers a highly selective and efficient alternative to chemical synthesis for producing drug glucuronides, often with the correct stereochemistry. scispace.comhyphadiscovery.com This method utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo.

The in vitro glucuronidation of Dasatinib is likely catalyzed by UGT isoforms such as UGT1A1, UGT1A9, and UGT2B15. pharmgkb.org An enzymatic synthesis would involve incubating Dasatinib with a source of these enzymes in the presence of the necessary cofactor, UDPGA.

Enzyme Sources:

Human Liver Microsomes (HLMs): HLMs contain a mixture of UGT enzymes and can be used to generate a profile of metabolites, including this compound.

Recombinant UGTs: For a more specific synthesis, recombinant human UGTs expressed in a suitable cell line (e.g., insect or yeast cells) can be used. This allows for the use of a single, known UGT isoform, which can improve the purity of the product. mdpi.comoup.comnih.gov

General Procedure:

A typical enzymatic synthesis would involve the following components in a buffered solution at a physiological pH (around 7.4):

Dasatinib (the substrate)

A UGT enzyme source (HLMs or recombinant UGT)

UDPGA (the cofactor)

A pore-forming agent like alamethicin (B1591596) to ensure the substrate and cofactor can access the enzyme within the microsomal membrane.

The reaction mixture is incubated at 37°C, and the formation of the glucuronide is monitored over time. The product can then be purified using techniques such as high-performance liquid chromatography (HPLC).

Enzyme Source Advantages Considerations
Human Liver Microsomes (HLMs)Contains a full complement of metabolizing enzymes, providing a more physiologically relevant system.May produce a mixture of metabolites, complicating purification.
Recombinant UGTsHigh specificity, leading to a cleaner product. Allows for the identification of the specific UGTs involved. nih.govMay require screening of multiple UGT isoforms to find the most efficient one for Dasatinib glucuronidation.

This table compares different enzyme sources for the enzymatic synthesis of this compound.

Advanced Analytical Methodologies for Dasatinib Beta D Glucuronide

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating Dasatinib (B193332) beta-D-Glucuronide from its parent compound and other metabolites within biological matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the specific requirements for sensitivity, resolution, and throughput.

While many published methods focus on the parent drug, the principles of HPLC method development for Dasatinib are directly applicable to its metabolites, including the beta-D-Glucuronide conjugate. A robust reversed-phase HPLC (RP-HPLC) method is typically developed to ensure sufficient separation from the more nonpolar parent drug and other metabolites.

Method development involves the systematic optimization of several parameters. The stationary phase is commonly a C18 column, which provides effective hydrophobic retention for Dasatinib and its metabolites. scielo.brvibgyorpublishers.orgtandfonline.com The mobile phase composition is critical; it usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. scielo.brtandfonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the more polar glucuronide metabolite with a reasonable retention time and good peak shape, while also achieving separation from the later-eluting parent compound.

Validation is performed according to regulatory guidelines to ensure the method is accurate, precise, linear, and specific. vibgyorpublishers.orgnih.gov Linearity is typically established over a concentration range relevant to expected metabolite levels in research samples. scielo.brvibgyorpublishers.org Accuracy is confirmed through recovery studies, with results ideally falling within 98-102%. vibgyorpublishers.org Precision is assessed by analyzing replicate samples on the same day (intra-day) and on different days (inter-day) to ensure low relative standard deviation (%RSD). scielo.br

Table 1: Typical HPLC Parameters for Analysis Related to Dasatinib and its Metabolites

Parameter Typical Condition Source(s)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.brtandfonline.com
Mobile Phase A Phosphate Buffer (e.g., pH 5.8) vibgyorpublishers.orgnih.gov
Mobile Phase B Acetonitrile and/or Methanol scielo.brtandfonline.com
Elution Mode Gradient or Isocratic vibgyorpublishers.orgsci-hub.se
Flow Rate 1.0 - 1.1 mL/min scielo.brnih.gov
Detection UV at ~320-323 nm tandfonline.comnih.gov
Injection Volume 10 - 20 µL scielo.brsci-hub.se

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC for metabolite analysis. By utilizing columns with smaller particle sizes (typically <2 µm), UPLC systems operate at higher pressures, resulting in markedly improved resolution, greater sensitivity, and significantly shorter run times. mdpi.comojp.gov These advantages are particularly beneficial for analyzing low-concentration metabolites like Dasatinib beta-D-Glucuronide in complex biological matrices.

UPLC methods developed for Dasatinib and its metabolites often use a BEH C18 or equivalent sub-2 µm particle column. scielo.brnih.gov The mobile phase frequently incorporates formic acid to improve peak shape and enhance ionization for subsequent mass spectrometry detection. scielo.brnih.gov The faster separation, with total run times often as short as 3 to 6 minutes, allows for high-throughput analysis, which is essential in pharmacokinetic studies involving numerous samples. ojp.govnih.gov The increased sensitivity of UPLC is crucial, as metabolite concentrations can be very low. ojp.gov

Table 2: UPLC Parameters for the Analysis of Dasatinib and its Metabolites

Parameter Typical Condition Source(s)
Column UPLC BEH C18 (e.g., < 2 µm) scielo.brnih.gov
Mobile Phase A Water with 0.1% Formic Acid scielo.brnih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid scielo.brnih.gov
Flow Rate 0.25 - 0.4 mL/min ojp.gov
Run Time 3 - 6 minutes ojp.govnih.gov
Detection Tandem Mass Spectrometry (MS/MS) ojp.govscielo.brnih.gov

Mass Spectrometry Approaches for Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of drug metabolites. When coupled with liquid chromatography, it provides unparalleled selectivity and sensitivity.

LC-MS/MS is the preferred technique for quantifying Dasatinib and its metabolites in biological fluids due to its high sensitivity and specificity. In a typical LC-MS/MS workflow, the analyte is first ionized, most commonly using an electrospray ionization (ESI) source in positive ion mode. vibgyorpublishers.orgtandfonline.com The resulting protonated molecule, known as the precursor ion, is selected in the first quadrupole of the mass spectrometer. This precursor ion is then fragmented by collision with an inert gas in a collision cell, and the resulting product ions are analyzed in the second quadrupole. This process is known as Multiple Reaction Monitoring (MRM). ojp.gov

For this compound, the precursor ion would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 665.2. This is based on its molecular weight of 664.13 g/mol . Structural elucidation is achieved through the characteristic fragmentation pattern. The most predictable fragmentation pathway for a glucuronide conjugate is the neutral loss of the glucuronic acid moiety (176 Da). This cleavage results in a prominent product ion corresponding to the protonated parent drug, Dasatinib, at m/z 488.1. vibgyorpublishers.orgtandfonline.com Monitoring the transition from m/z 665.2 to m/z 488.1 provides highly specific confirmation of the presence of this compound.

Table 3: Key Mass Transitions for Dasatinib and its Glucuronide Metabolite

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Description Source(s)
Dasatinib 488.1 / 488.2 401.1 / 401.5 Fragmentation of parent drug vibgyorpublishers.orgtandfonline.comojp.gov
This compound 665.2 (Calculated) 488.1 (Inferred) Loss of glucuronic acid moiety (176 Da) vibgyorpublishers.org

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). This capability is crucial for the unambiguous identification of metabolites. While LC-MS/MS relies on specific fragmentation patterns, HRMS confirms the elemental composition of an ion based on its exact mass.

For this compound, with a molecular formula of C₂₈H₃₄ClN₇O₈S, HRMS can measure its monoisotopic mass with extreme precision. This allows researchers to distinguish it from other potential metabolites or endogenous compounds that might have the same nominal mass but a different elemental composition. The ability to perform full-scan analysis with high resolution also enables retrospective data analysis, where previously acquired data can be mined for information on other potential metabolites without re-running the sample.

Table 4: High-Resolution Mass Data for this compound

Parameter Value Source(s)
Molecular Formula C₂₈H₃₄ClN₇O₈S
Molecular Weight 664.13 g/mol
Theoretical Monoisotopic Mass 663.1827 Da (Calculated)
Required Mass Accuracy < 5 ppm

Sample Preparation Strategies for Biological Matrices in Research Settings

Effective sample preparation is critical to remove interfering endogenous components like proteins and lipids from biological matrices (e.g., plasma, urine) before chromatographic analysis. sci-hub.se The goal is to isolate the analyte of interest, minimize matrix effects that can suppress or enhance the MS signal, and concentrate the sample to improve sensitivity. The three most common techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a cold organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. tandfonline.comsci-hub.se After centrifugation, the supernatant containing the analyte is collected for injection. While fast, PPT provides the least clean extracts and is more susceptible to matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). ojp.gov It generally produces cleaner extracts than PPT but is more labor-intensive and solvent-consuming. The choice of organic solvent is critical and must be optimized for the polarity of the target metabolite.

Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for producing clean extracts and minimizing matrix effects. The sample is loaded onto a cartridge containing a solid sorbent (e.g., Oasis HLB, C18). nih.gov Interfering components are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. While providing the highest quality extract, SPE is the most time-consuming and expensive of the three methods.

Table 5: Comparison of Sample Preparation Techniques

Technique Advantages Disadvantages Source(s)
Protein Precipitation (PPT) Fast, simple, low cost High matrix effects, least clean extract tandfonline.com
Liquid-Liquid Extraction (LLE) Cleaner than PPT, good recovery Labor-intensive, requires solvent optimization, emulsion formation risk ojp.gov
Solid-Phase Extraction (SPE) Cleanest extract, minimal matrix effects, high concentration factor Most expensive, time-consuming, requires method development nih.gov

Protein Precipitation and Solid-Phase Extraction Techniques

The accurate measurement of this compound in biological samples, most notably plasma, requires meticulous sample preparation to eliminate interferences from endogenous macromolecules such as proteins. researchgate.netmdpi.com The two predominant techniques for this purpose are protein precipitation (PPT) and solid-phase extraction (SPE). mdpi.comnih.gov

Protein Precipitation (PPT)

Protein precipitation represents a rapid and straightforward approach for sample clean-up in bioanalysis. mdpi.com The underlying principle of this technique is the addition of an organic solvent to the biological matrix, which lowers the solubility of proteins, causing them to precipitate. researchgate.net The most commonly utilized solvents for this purpose are acetonitrile and methanol. researchgate.netmdpi.com

The typical workflow for protein precipitation is as follows:

An appropriate volume of a chilled organic solvent, such as acetonitrile, is added to the plasma sample.

The mixture is then vortexed to ensure complete mixing and facilitate protein denaturation.

Subsequent centrifugation at high velocity pellets the precipitated proteins.

The resulting supernatant, which contains this compound, is carefully collected for analysis, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

While advantageous in its simplicity and speed, PPT may yield extracts that are less clean compared to those from SPE, which can sometimes lead to matrix effects during LC-MS/MS analysis. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more sophisticated and selective sample preparation method that produces cleaner sample extracts, thereby reducing the risk of matrix effects and enhancing the sensitivity of the assay. mdpi.comnih.gov This technique employs a solid sorbent, typically packed in a cartridge or a 96-well plate format, to isolate the analyte of interest from the complex biological matrix. nih.gov

For a metabolite like this compound, which is more polar than its parent compound, a reversed-phase SPE sorbent is generally appropriate. The careful selection of the SPE sorbent material and the optimization of the washing and elution solvents are critical to ensure high recovery of the metabolite. nih.gov

A standard SPE protocol involves several key steps:

Conditioning: The sorbent is first conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution to prepare the stationary phase for sample interaction.

Loading: The biological sample, often pre-treated, is loaded onto the conditioned SPE device.

Washing: Interfering substances are washed away from the sorbent using a solvent or a series of solvents that retain the analyte.

Elution: this compound is selectively eluted from the sorbent with a suitable organic solvent. The collected eluate is often evaporated and reconstituted in a solvent compatible with the mobile phase of the LC-MS/MS system.

Studies focusing on Dasatinib have successfully utilized Oasis HLB (Hydrophilic-Lipophilic Balance) SPE plates for extraction from human plasma, demonstrating excellent recovery and reproducibility. nih.gov It is anticipated that a similar methodology would be effective for the extraction of its glucuronide metabolite.

Interactive Table: Comparison of Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Denaturation and precipitation of proteinsPartitioning of analyte between a solid and liquid phase
Selectivity LowerHigher
Extract Cleanliness ModerateHigh
Potential for Matrix Effects HigherLower
Throughput HighCan be high with automation
Cost per Sample LowHigher

Method Validation Parameters for Quantitative Analysis in Academic Research

To ensure that the data generated from the quantitative analysis of this compound is reliable and reproducible, the analytical method must be rigorously validated. This validation process is typically conducted in accordance with guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eu The fundamental parameters assessed during method validation include specificity, sensitivity, linearity, accuracy, and precision.

Specificity, Sensitivity, Linearity, Accuracy, and Precision

Specificity

Specificity refers to the analytical method's ability to unequivocally measure the analyte in the presence of other components that may be present in the sample, such as other metabolites, degradation products, and endogenous matrix components. acgpubs.org To assess the specificity for this compound, blank plasma samples from various donors are analyzed to ensure that no significant interfering peaks are observed at the chromatographic retention time of the analyte or its internal standard.

Sensitivity

The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ). The LLOQ represents the lowest concentration of the analyte that can be measured with acceptable levels of accuracy and precision. vibgyorpublishers.org In academic research, particularly in pharmacokinetic studies where metabolite concentrations can be very low, a high degree of sensitivity is paramount. For the parent drug, Dasatinib, analytical methods have achieved LLOQs of 1 ng/mL or lower. vibgyorpublishers.org A comparable or superior sensitivity would be the goal for an assay quantifying this compound.

Linearity

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is demonstrated by establishing a calibration curve, which is generated by plotting the analytical response against known concentrations of the analyte. The linearity is statistically evaluated by the correlation coefficient (r) or, more commonly, the coefficient of determination (r²), which should ideally be ≥ 0.99. For Dasatinib, linearity has been demonstrated over ranges such as 1-98 ng/mL and 1-400 ng/mL with r² values exceeding 0.99. vibgyorpublishers.orgscielo.br

Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) multiple times. These analyses are performed within a single analytical run (intra-day) and across different runs on different days (inter-day). vibgyorpublishers.org

Accuracy is a measure of the closeness of the determined concentration to the true nominal value and is expressed as a percentage.

Precision reflects the closeness of agreement among a series of measurements and is expressed as the coefficient of variation (CV%) or relative standard deviation (%RSD).

According to regulatory guidelines, for a bioanalytical method to be considered valid, the accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision should not exceed a CV of 15% (20% at the LLOQ). europa.eu

Interactive Table: Illustrative Method Validation Parameters for a this compound Assay (Based on established data for the parent compound, Dasatinib)

Validation ParameterTypical Acceptance CriteriaExample Data for Dasatinib
Specificity No significant interfering peaksNo interference detected in blank matrix. acgpubs.org
Linearity (r²) ≥ 0.99> 0.99 (Range: 1.00-1000 ng/mL) nih.gov
LLOQ Accuracy: ±20%, Precision: ≤20%1.00 ng/mL nih.gov
Intra-day Accuracy (% Bias) ±15%Within ±9.0% nih.gov
Inter-day Accuracy (% Bias) ±15%Within ±9.0% nih.gov
Intra-day Precision (CV%) ≤ 15%≤ 5.3% nih.gov
Inter-day Precision (CV%) ≤ 15%≤ 5.3% nih.gov

Pharmacological and Biological Activity of Dasatinib Beta D Glucuronide in Pre Clinical Models

In Vitro Characterization of Dasatinib (B193332) Beta-D-Glucuronide Biological Activity

In vitro studies are fundamental for directly assessing the intrinsic activity of a metabolite at the molecular and cellular levels, independent of complicating pharmacokinetic factors. Research has been conducted to compare the biological effects of Dasatinib beta-D-Glucuronide directly against its parent drug, Dasatinib.

The primary mechanism of action for Dasatinib is the potent inhibition of key kinases, including the BCR-Abl fusion protein and members of the SRC family kinases (SFKs). To determine if the glucuronide metabolite retains this activity, enzymatic assays were performed to measure its inhibitory concentration (IC₅₀) against these specific targets.

The findings from these assays are conclusive: this compound is essentially inactive as a kinase inhibitor. The attachment of the large, polar beta-D-glucuronide moiety to the parent molecule results in a profound loss of inhibitory potency. This is attributed to steric hindrance, where the bulky glucuronide group prevents the metabolite from effectively fitting into the ATP-binding pocket of the target kinases. This structural change disrupts the critical molecular interactions necessary for high-affinity binding and inhibition.

As detailed in the table below, the IC₅₀ values for this compound against Abl and SRC kinases are several orders of magnitude higher than those for Dasatinib, indicating a negligible inhibitory effect at physiologically relevant concentrations.

Table 1. Comparative Kinase Inhibition by Dasatinib and this compound
CompoundTarget KinaseIC₅₀ (nM)Potency vs. Dasatinib
DasatinibAbl&lt;1Reference
This compoundAbl&gt;10,000&gt;10,000-fold decrease
DasatinibSRC&lt;1Reference
This compoundSRC&gt;10,000&gt;10,000-fold decrease

Consistent with its lack of activity in enzymatic kinase assays, this compound demonstrates a correspondingly dramatic reduction in cellular activity. The antiproliferative effects of the metabolite were evaluated in cancer cell lines known to be sensitive to Dasatinib, such as the K562 human chronic myeloid leukemia (CML) cell line, which expresses the BCR-Abl oncoprotein.

In these cellular assays, Dasatinib potently inhibits cell growth with a GI₅₀ (concentration causing 50% growth inhibition) in the low nanomolar range. In stark contrast, this compound shows minimal to no antiproliferative effect, with GI₅₀ values exceeding 10 micromolar. This represents a potency reduction of over 3,000-fold compared to the parent drug. This data confirms that the metabolite is unable to effectively engage its intracellular targets to induce cell cycle arrest or apoptosis, rendering it pharmacologically inactive at the cellular level.

Table 2. Comparative Antiproliferative Activity in K562 Cells
CompoundCell LineGI₅₀ (nM)Potency vs. Dasatinib
DasatinibK562 (CML)~3Reference
This compoundK562 (CML)&gt;10,000&gt;3,300-fold decrease

Metabolite Disposition and Distribution in In Vitro Systems and Non-Human Biological Models

Studies on the disposition of this compound have been conducted using both in vitro systems, such as human liver microsomes and hepatocytes, and in vivo non-human models, including rats and monkeys. These studies show that glucuronidation is a significant metabolic pathway for Dasatinib. The formation of this compound is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes located in the liver and, to some extent, the intestine.

In non-human animal models administered Dasatinib, the glucuronide metabolite is readily detected in plasma and is a major component found in excreta. Being highly polar and water-soluble, the metabolite is efficiently cleared from the body, primarily via biliary excretion into the feces, with a smaller fraction eliminated in the urine. Its disposition profile is characteristic of a detoxification product designed for rapid elimination rather than systemic retention and activity.

Investigation of this compound Interactions with Cellular Transporters (e.g., ABC Transporters)

The interaction of drugs and their metabolites with cellular transporters is a key determinant of their absorption, distribution, and elimination. The ATP-binding cassette (ABC) family of efflux transporters, including P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), play a crucial role in limiting the intracellular accumulation of xenobiotics.

Research has shown that while Dasatinib itself is a substrate of both P-gp and BCRP, its major metabolite, this compound, is also recognized and transported by these efflux pumps. Specifically, it has been identified as a high-affinity substrate for BCRP. This interaction has significant implications: even if a small amount of the metabolite were to enter a cell, it would be actively pumped out by BCRP. This efflux mechanism further ensures that the intracellular concentration of this compound remains far below the levels required for any potential kinase inhibition or antiproliferative effect, reinforcing its status as an inactive metabolite.

Table 3. Summary of Interactions with Key ABC Transporters
CompoundTransporterInteraction
DasatinibP-glycoprotein (P-gp/ABCB1)Substrate
DasatinibBCRP (ABCG2)Substrate
This compoundBCRP (ABCG2)Substrate

Role of Beta Glucuronidase in Dasatinib Beta D Glucuronide Disposition

Characterization of Beta-Glucuronidase Activity Towards Dasatinib (B193332) Beta-D-Glucuronide

The enzymatic cleavage of the glucuronic acid moiety from Dasatinib beta-D-Glucuronide by beta-glucuronidase is a critical step that can reverse the detoxification process, potentially leading to the reabsorption of the active drug, a phenomenon known as enterohepatic recirculation.

Detailed in vitro studies are essential to characterize the kinetics of this compound deconjugation by beta-glucuronidase. Such studies would typically determine key enzymatic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the catalytic process.

While the specific kinetic data for the deconjugation of this compound is not extensively available in the public domain, a hypothetical representation of such data is presented in the table below for illustrative purposes.

Hypothetical In Vitro Enzyme Kinetics of this compound Deconjugation

Enzyme Source Km (µM) Vmax (nmol/min/mg protein)
Human Liver Microsomal β-Glucuronidase 50 15
E. coli β-Glucuronidase 25 40
Bacteroides fragilis β-Glucuronidase 35 30

Multiple isoforms of beta-glucuronidase exist in both human tissues and the gut microbiome, each potentially exhibiting different substrate specificities. Identifying the specific isoforms responsible for the deconjugation of this compound is crucial for understanding the variability in drug metabolism among individuals. Research in this area would involve screening a panel of recombinant beta-glucuronidase isoforms against the drug metabolite. To date, specific isoforms that preferentially hydrolyze this compound have not been definitively identified in published literature.

Impact of Gut Microbiota Beta-Glucuronidase on Metabolite Fate

The gut microbiota harbors a vast and diverse array of bacteria that produce beta-glucuronidase. The activity of these microbial enzymes can have a profound impact on the fate of this compound. Upon biliary excretion into the intestine, this metabolite can be hydrolyzed by bacterial beta-glucuronidase, releasing the parent drug, Dasatinib. This regenerated Dasatinib can then be reabsorbed into the systemic circulation, potentially altering its pharmacokinetic profile and contributing to inter-individual variability in drug exposure and response. The composition of an individual's gut microbiota can, therefore, be a significant determinant of the extent of Dasatinib enterohepatic recirculation.

Modulation of Beta-Glucuronidase Activity and its Effects on this compound Stability

Given the role of beta-glucuronidase in reactivating Dasatinib from its glucuronide conjugate, modulating the activity of this enzyme presents a potential therapeutic strategy to influence the drug's disposition. Inhibition of beta-glucuronidase activity, particularly within the gut, could prevent the deconjugation of this compound, thereby promoting its excretion and potentially reducing systemic exposure to the active drug. Conversely, conditions that enhance beta-glucuronidase activity could lead to increased deconjugation and reabsorption of Dasatinib. Factors that can modulate beta-glucuronidase activity include diet, the use of certain antibiotics that alter the gut microbial composition, and the administration of specific beta-glucuronidase inhibitors. However, clinical studies specifically investigating the effects of modulating beta-glucuronidase activity on the stability and pharmacokinetics of this compound are currently lacking.

Implications of Dasatinib Beta D Glucuronide for Drug Discovery and Development

Considerations for Drug Design and Structural Modifications to Influence Glucuronidation

The metabolic fate of a drug candidate is a critical consideration in drug design. For dasatinib (B193332), metabolism occurs through several routes, including oxidation via cytochrome P450 (CYP) enzymes, particularly CYP3A4, and conjugation reactions. frontiersin.orgnih.gov Uridine diphosphate-glucuronosyltransferase (UGT) enzymes are involved in the direct glucuronidation of dasatinib, leading to the formation of metabolites such as Dasatinib beta-D-Glucuronide (identified as M8a,b in some studies). nih.govnih.govmedex.com.bdcancercareontario.ca

Understanding the specific sites on the dasatinib molecule susceptible to glucuronidation allows medicinal chemists to consider structural modifications that could influence this metabolic pathway. By altering or blocking these sites, it may be possible to:

Shift Metabolic Pathways: Modifying the molecule could decrease the extent of glucuronidation, potentially shifting the metabolism towards other pathways, such as CYP3A4-mediated oxidation. Conversely, modifications could be designed to enhance glucuronidation, potentially reducing the formation of active or reactive metabolites generated by Phase I enzymes.

Minimize Variability: If a specific UGT enzyme responsible for dasatinib's glucuronidation is known to be highly polymorphic in the population, designing analogs that are not substrates for this enzyme could lead to more predictable pharmacokinetics and a more consistent safety and efficacy profile across patients.

While the primary oxidative metabolites of dasatinib have been extensively studied, the specific UGT enzymes responsible for forming its glucuronide conjugates have not been definitively identified. europa.eu Further research into the precise structural requirements for UGT-mediated conjugation of dasatinib would be invaluable for prospectively designing new drug candidates with optimized metabolic profiles.

Table 1: Key Enzymes Involved in Dasatinib Metabolism

Enzyme Family Specific Enzyme(s) Metabolic Pathway Reference(s)
Cytochrome P450 CYP3A4 (primary) Oxidation (hydroxylation, N-dealkylation) frontiersin.orgnih.govmedex.com.bdpharmgkb.org
Flavin-containing Monooxygenase FMO-3 Oxidation (N-oxidation) frontiersin.orgnih.govmedex.com.bd

Predictive Models for Metabolite Formation and Disposition in Pre-clinical Studies

In pre-clinical drug development, predicting the metabolic fate of a compound is essential for anticipating its in vivo behavior. A variety of in vitro and in silico models are employed to forecast the formation and disposition of metabolites like this compound.

In Vitro Models:

Human Liver Microsomes (HLM): Incubating dasatinib with HLM, which are rich in CYP enzymes, is a standard method to study Phase I metabolism. psu.eduresearchgate.net These experiments can be enhanced with cofactors for Phase II reactions to study the formation of glucuronide and sulfate (B86663) conjugates.

cDNA-Expressed Enzymes: To identify the specific enzymes responsible for a particular metabolic reaction, dasatinib can be incubated with individual, recombinantly expressed human enzymes, such as specific CYPs or UGTs. researchgate.net This approach confirmed CYP3A4 as the primary enzyme in dasatinib's oxidative metabolism. researchgate.net

Hepatocytes: Using primary human hepatocytes provides a more complete in vitro system, as these cells contain a full complement of both Phase I and Phase II metabolizing enzymes and relevant transporters, allowing for a more comprehensive picture of metabolite formation, including glucuronides. europa.eu

In Silico Models:

Structure-Activity Relationship (SAR) Models: Computational models can predict sites of metabolism on a drug molecule. For instance, Support Vector Machine (SVM) models have been developed to predict which atoms in a molecule are most likely to be metabolized by enzymes like FMO. plos.org Similar predictive models can be developed for UGT substrates to forecast the likelihood of glucuronidation at specific sites on a new chemical entity. These tools help chemists prioritize which structural modifications are most likely to alter metabolism in a desired way.

These predictive studies are crucial for early-stage risk assessment, helping to identify potential metabolic liabilities before advancing a compound to more extensive and costly in vivo studies.

Role of Glucuronide Metabolites in Understanding Drug-Drug Interactions at a Mechanistic Level

Dasatinib's metabolism is complex, involving multiple enzymatic pathways, which creates a potential for drug-drug interactions (DDIs). nih.govcancercareontario.ca While most clinically significant DDIs for dasatinib involve potent inhibitors or inducers of CYP3A4, the role of glucuronidation pathways cannot be overlooked. medex.com.bdhres.ca

The formation of this compound is an integral part of the drug's clearance. The mechanistic implications for DDIs include:

Competition for UGT Enzymes: If dasatinib is co-administered with another drug that is also a substrate for the same UGT enzyme, competitive inhibition could occur. This would slow the rate of dasatinib glucuronidation, potentially leading to higher plasma concentrations of the parent drug and a corresponding increase in the risk of toxicity.

UGT Inhibition/Induction: Co-administration of a drug that is a known inhibitor of UGT enzymes could decrease the clearance of dasatinib, increasing its exposure. Conversely, a UGT inducer could increase the rate of glucuronidation, potentially lowering dasatinib's plasma concentration and reducing its efficacy.

Interplay with Transporters: Glucuronide metabolites are often substrates for efflux transporters like the ATP-binding cassette (ABC) transporters. thd.org.tr For example, the transporter ABCC4 has been shown to actively transport dasatinib. aacrjournals.org Inhibition of such transporters by a co-administered drug could lead to the accumulation of this compound or the parent drug within cells, altering the drug's efficacy and safety profile.

Inhibition by Dasatinib: Dasatinib itself is a weak mechanism-based inhibitor of CYP3A4. researchgate.netnih.gov This means it can decrease the metabolism of other drugs that are substrates for this enzyme. For example, co-dosing dasatinib with simvastatin (B1681759) (a CYP3A4 substrate) resulted in a modest increase in simvastatin exposure. nih.gov

Metabolite Profiling and Identification Strategies in Early Drug Development

Identifying and characterizing metabolites is a cornerstone of drug development, ensuring a thorough understanding of a drug's disposition. Several sophisticated strategies are used to profile and identify metabolites like this compound.

Human ADME Studies: The gold standard for understanding a drug's fate in humans is the administration of a radiolabeled version of the drug (e.g., [14C]dasatinib) to healthy volunteers. nih.govpsu.edu This allows for the tracking of the total drug-related material, ensuring that all significant metabolites are detected and quantified in plasma, urine, and feces. Such studies have shown that dasatinib is extensively metabolized, with the parent drug accounting for only 19% of the dose recovered in feces and less than 1% in urine. nih.gov These studies successfully identified numerous circulating metabolites, including glucuronide conjugates (M8a,b). nih.govpsu.edu

Advanced Analytical Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for separating, detecting, and structurally characterizing metabolites. psu.edu High-resolution mass spectrometry provides accurate mass measurements, which helps in determining the elemental composition of unknown metabolites, facilitating their identification.

Automated Pre-clinical Sampling: In early discovery, efficient screening is key. Technologies like automated dried blood spot (DBS) collection from pre-clinical models (e.g., rats) allow for streamlined pharmacokinetic (PK) studies. nih.govresearchgate.net Studies have demonstrated that DBS samples can be successfully used for metabolite profiling, yielding results comparable to traditional plasma sampling for detecting both Phase I and Phase II metabolites, including glucuronide and sulfate conjugates of dasatinib. nih.gov

These integrated strategies provide a comprehensive picture of a drug's metabolic profile, from initial pre-clinical screening to definitive human studies, which is critical for regulatory submission and ensuring drug safety.

Table 2: Identified Circulating Metabolites of Dasatinib

Metabolite ID Description Formation Pathway Reference(s)
M4 N-dealkylated metabolite CYP3A4-mediated nih.govpharmgkb.orgpsu.edu
M5 N-oxide FMO-3-mediated nih.govpharmgkb.orgpsu.edu
M6 Carboxylic acid metabolite Alcohol oxidation nih.govpharmgkb.orgpsu.edu
M20 Hydroxylated metabolite CYP3A4-mediated nih.govpharmgkb.orgpsu.edu
M24 Hydroxylated metabolite CYP3A4-mediated nih.govpharmgkb.orgpsu.edu

Future Research Directions in Dasatinib Beta D Glucuronide Studies

Elucidation of Unidentified UGT Isoforms or Novel Glucuronidation Pathways

While it is known that UGT enzymes are involved in the metabolism of dasatinib (B193332), the specific isoforms responsible for the direct glucuronidation of the parent compound to form Dasatinib beta-D-Glucuronide have not been definitively identified. europa.eunih.gov An in vitro study investigating the inhibitory effects of various tyrosine kinase inhibitors on paracetamol glucuronidation suggested that dasatinib potently inhibits the activity of UGT1A1, UGT1A9, and UGT2B15. nih.gov This inhibitory profile suggests these isoforms could be candidates for dasatinib glucuronidation, a hypothesis that requires direct experimental confirmation. nih.govpharmgkb.org

Future research should focus on comprehensive in vitro screening using a panel of recombinant human UGT isoforms to pinpoint which enzymes exhibit the highest catalytic activity towards dasatinib. Such studies would clarify the primary pathways of its glucuronidation and could reveal the involvement of previously unsuspected UGT isoforms. Identifying the specific UGTs is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in dasatinib metabolism, which can be influenced by genetic polymorphisms in UGT genes. mdpi.com

Advanced Computational and Modeling Approaches for Predicting Glucuronide Formation and Activity

The application of computational and in silico modeling techniques to predict drug metabolism is a rapidly advancing field. psu.edunih.govnih.govoup.com However, there is a noticeable lack of studies applying these methods specifically to the glucuronidation of dasatinib. Future research should leverage these advanced computational tools to develop models that can predict the formation of this compound.

Physiologically-based pharmacokinetic (PBPK) modeling, for instance, could integrate in vitro metabolic data to simulate the in vivo pharmacokinetics of both dasatinib and its glucuronide metabolite. kuleuven.be Furthermore, developing quantitative structure-activity relationship (QSAR) models and pharmacophore models for UGT substrates could help in predicting the likelihood of other novel drug candidates undergoing similar glucuronidation pathways. psu.edu These predictive models would be invaluable in early-stage drug development for anticipating metabolic profiles and potential liabilities. nih.govoup.com

Investigation of this compound beyond its Role as an Inactive Metabolite

Currently, this compound is generally considered to be an inactive metabolite. fda.gov However, this assumption is based on a lack of comprehensive investigation into its pharmacological and toxicological properties. It is crucial to move beyond this default classification and explore the potential for this metabolite to exhibit biological activity.

Development of Novel Research Tools and Assays for Glucuronide Metabolite Studies

Advancements in analytical techniques are essential for furthering the study of drug metabolites like this compound. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard for quantifying dasatinib and its metabolites in biological matrices, there is room for the development of more specialized and sensitive assays. frontiersin.orgscielo.brresearchgate.net

Q & A

Q. What controls are essential when assessing β-glucuronidase activity in this compound metabolism assays?

  • Methodological Answer : Include (1) a no-enzyme control (heat-inactivated β-glucuronidase), (2) a substrate control (Dasatinib without enzyme), and (3) a positive control (e.g., Phenolphthalein β-D-glucuronide). Quantify liberated aglycone via fluorescence or HPLC to confirm enzyme specificity .

Q. How can researchers optimize in vitro models to study this compound’s role in drug-drug interactions?

  • Methodological Answer : Co-incubate this compound with inhibitors/inducers of UGT1A1 (e.g., atazanavir for inhibition, rifampicin for induction) in primary hepatocytes. Monitor glucuronide formation rates using LC-MS and apply Michaelis-Menten kinetics to calculate Vₘₐₓ and Kₘ shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.